1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
This compound features a pyridine core substituted with a methyl group at position 5 and a piperidin-1-yl group at position 4. A pyrrolidin-1-yl moiety is attached via a pyrrolidine linker to an acetyl group.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
1-[2-(5-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C17H25N3O/c1-13-11-15(16-7-6-10-20(16)14(2)21)12-18-17(13)19-8-4-3-5-9-19/h11-12,16H,3-10H2,1-2H3 |
InChI Key |
HMRGLXUTXFYQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3CCCN3C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the piperidine and pyrrolidine moieties. The key steps include:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyridine ring.
Formation of the Pyrrolidine Ring: This can be done through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The final step involves coupling the pyridine-piperidine intermediate with the pyrrolidine moiety under suitable conditions, such as using coupling reagents like EDCI or DCC
Chemical Reactions Analysis
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the pyridine or piperidine rings.
Cyclization: The compound can undergo intramolecular cyclization to form various heterocyclic structures
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of piperidine and pyridine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain piperidine derivatives showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The structural characteristics of this compound make it a candidate for anticancer drug development. The presence of heterocyclic rings is often associated with anticancer activity. Research has shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neurological Applications
Piperidine derivatives have been explored for their neuroprotective effects and potential use in treating neurological disorders such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential in central nervous system (CNS) disorders .
Case Studies
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in disease pathways, enhancing its potential as a lead compound for drug development .
Mechanism of Action
The mechanism of action of 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Structural Analogues in Pyridine Derivatives
Table 1: Key Structural and Commercial Attributes
Key Observations:
- Substituent Effects: The piperidine group in the target compound (6-membered ring) may confer higher basicity and altered binding kinetics compared to pyrrolidine (5-membered) analogs like CAS 1228666-25-8 . Methoxy substituents (e.g., in 1-(5-Methoxypyridin-3-yl)ethanone) are electron-withdrawing, whereas methyl groups (target compound) are electron-donating, influencing electronic density on the pyridine ring and reactivity .
Positional Isomerism :
Ethanone Derivatives with Extended Chains (NTU Research)
Compounds such as 6-(2-Acetylphenyl)-1-(pyrrolidin-1-yl)hexan-1-one (3an) and others from Nanyang Technological University (NTU) share the ethanone core but feature extended alkyl chains or aromatic substitutions (e.g., cyclohexyl, cyclopentyl) .
Table 2: Comparative NMR and HRMS Data (Selected Compounds)
Key Observations:
- Spectral Differences : The absence of piperidine/pyrrolidine groups in NTU compounds like 3aq simplifies their NMR spectra compared to the target compound, which likely exhibits complex splitting due to multiple amine protons.
Patent-Based Complex Analogues
European Patent Application (2022) includes derivatives like 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone, which feature fused heterocyclic systems . These compounds are more structurally complex than the target, likely designed for high-affinity kinase or protease inhibition.
Key Observations:
- Structural Complexity : The patent compounds integrate imidazo-pyrrolo-pyrazine moieties, enabling π-π stacking interactions absent in the target compound. This highlights a trade-off between synthetic feasibility and target specificity .
Biological Activity
1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring, a piperidine moiety, and a pyrrolidine structure, which contribute to its pharmacological properties.
Research indicates that this compound interacts with multiple biological targets. Preliminary studies suggest that it may inhibit certain kinases involved in cellular signaling pathways. For instance, similar compounds have shown activity against Trypanosoma brucei, highlighting the potential for anti-parasitic applications .
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Case Study 1: Antiparasitic Activity
In a study focusing on antiparasitic properties, this compound demonstrated significant growth inhibition of T. brucei with an EC50 value of approximately 260 nM. This suggests that the compound could serve as a lead for developing new treatments for diseases such as African sleeping sickness .
Case Study 2: Kinase Targeting
Another investigation revealed that compounds structurally similar to this compound effectively inhibited specific kinases associated with tumor growth. The IC50 values varied, indicating that structural modifications could enhance potency and selectivity against cancer cell lines .
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings indicate moderate oral bioavailability due to first-pass metabolism. Further optimization through structural modifications may improve its pharmacokinetic properties .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidin-1-yl)ethanone, and how can reaction parameters be optimized?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as nucleophilic substitution or coupling strategies. For example:
- Step 1: Formation of the pyridine-pyrrolidine core via Buchwald-Hartwig amination or SNAr reactions, similar to methods used for analogous pyridine derivatives .
- Step 2: Introduction of the piperidine group using reductive amination or transition-metal-catalyzed coupling .
- Optimization: Adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and catalysts (e.g., Pd/C for hydrogenation) can enhance yields. Purity is improved via column chromatography or recrystallization, as seen in protocols for structurally related compounds .
Q. Which spectroscopic techniques are most suitable for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions (e.g., methyl groups on pyridine, pyrrolidine ring protons) .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected ~317.4 g/mol) and fragmentation patterns .
- HPLC: Use C18 columns with UV detection (e.g., 254 nm) to assess purity (>95%), referencing gradient elution methods from pyridine derivative analyses .
Q. What are the critical storage conditions to ensure the stability of this compound during experimental use?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N/Ar) at –20°C to prevent hydrolysis or oxidation, as recommended for tertiary amine-containing compounds .
- Handling: Use desiccants and avoid prolonged exposure to light, which can degrade pyrrolidine moieties .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationship (SAR) of modifications on the pyridine and pyrrolidine rings?
Methodological Answer:
- Analog Synthesis: Replace the piperidine group with morpholine or azepane (see pyridine derivatives in ) and modify methyl/pyrrolidine substituents.
- Biological Assays: Test analogs in receptor-binding assays (e.g., GPCRs) using HEK293 or CHO-K1 cell lines. Control variables like pH and incubation time, as in split-plot experimental designs .
- Data Analysis: Use multivariate regression to correlate substituent electronic effects (Hammett constants) with activity .
Q. What strategies are effective in reconciling discrepancies in reported biological activity data across different assay platforms?
Methodological Answer:
- Meta-Analysis: Pool data from orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical weighting to account for variability in IC values .
- Assay Validation: Standardize protocols (e.g., buffer pH, ATP concentration) as outlined in pharmacopeial guidelines .
- Controlled Replication: Repeat experiments under identical conditions, including reference compounds, to isolate platform-specific biases .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use QSAR models to predict logP (target ~2.5–3.5 for blood-brain barrier penetration) and metabolic stability (CYP450 docking simulations) .
- Molecular Dynamics: Simulate interactions with target proteins (e.g., kinase domains) to prioritize substituents that enhance binding affinity .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data for this compound in polar vs. non-polar solvents?
Methodological Answer:
- Controlled Testing: Re-evaluate solubility in DMSO, ethanol, and hexane using standardized shake-flask methods at 25°C .
- Structural Analysis: Investigate intramolecular H-bonding (via IR spectroscopy) that may reduce polarity unexpectedly .
Experimental Design Considerations
Q. What factorial design approaches are optimal for studying the synergistic effects of temperature and catalyst loading in its synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
